3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride

Descripción general

Descripción

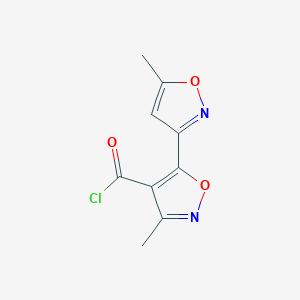

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is a heterocyclic compound that features two isoxazole rings. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride typically involves the reaction of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid with thionyl chloride. The reaction is carried out under cooling conditions, usually at temperatures between -12°C to -14°C, to ensure the stability of the intermediate products .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles to form various derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

Nucleophiles: Such as amines or alcohols, which can react with the carbonyl chloride group.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield an amide, while reacting with an alcohol would yield an ester .

Aplicaciones Científicas De Investigación

Proteomics Research

One of the primary applications of 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride is in the field of proteomics. This compound serves as a specialty reagent for labeling proteins, facilitating the study of protein interactions and functions. Its ability to form stable conjugates with amino acids makes it valuable for mass spectrometry-based proteomic analyses .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The isoxazole moiety is known for various biological activities, including anti-inflammatory and antimicrobial effects. Research has indicated that derivatives of isoxazole compounds can exhibit significant activity against specific cancer cell lines, suggesting that 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride could be a precursor for developing novel anticancer agents .

Synthesis of Heterocyclic Compounds

The compound also serves as a versatile building block in organic synthesis. It can be used to synthesize various heterocyclic compounds that are important in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups, making it suitable for creating complex molecular architectures .

Case Study 1: Development of Anticancer Agents

A study investigated the synthesis of new isoxazole derivatives from 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carbonyl chloride, demonstrating enhanced antiproliferative activity against breast cancer cell lines compared to existing treatments. The modifications made to the isoxazole structure were crucial in improving efficacy while reducing toxicity .

Case Study 2: Protein Labeling Techniques

In proteomics, researchers utilized this compound to develop a new method for protein labeling that improved detection sensitivity in mass spectrometry. The study highlighted the effectiveness of using carbonyl chlorides in stabilizing protein modifications, which led to more accurate quantification of protein levels in complex biological samples .

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid: A precursor in the synthesis of the carbonyl chloride derivative.

3-Amino-5-methylisoxazole: Another isoxazole derivative with different functional groups and applications.

Uniqueness

3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazol-4-Carbonylchloride is unique due to its dual isoxazole rings and the presence of a reactive carbonyl chloride group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Actividad Biológica

3-Methyl-5-(5-methylisoxazol-3-yl)isoxazol-4-carbonylchloride (CAS No. 306936-71-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H7ClN2O

- Molecular Weight : 226.6165 g/mol

- Physical State : Solid

- Appearance : White powder

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with carbonyl chlorides under controlled conditions. The process often requires purification steps such as recrystallization or chromatography to obtain the desired purity for biological testing .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, derivatives synthesized from 5-methylisoxazole have demonstrated significant activity against various bacterial strains. In one study, compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that suggest potential as antibacterial agents .

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial protein synthesis or interference with nucleic acid metabolism. Such mechanisms are common among isoxazole derivatives, which often target specific bacterial enzymes or pathways .

Study 1: Antibacterial Efficacy

A study published in the Chinese Journal of Chemistry evaluated several isoxazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that some derivatives had MICs as low as 16 µg/mL .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| Compound C | 64 | Pseudomonas aeruginosa |

Study 2: Toxicological Assessment

The safety profile of this compound was assessed in a toxicological study. Results indicated moderate skin and eye irritation potential, categorizing it as a skin irritant (Category 2) and an eye irritant (Category 2). Further studies are necessary to fully elucidate its toxicological properties and long-term effects .

Propiedades

IUPAC Name |

3-methyl-5-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c1-4-3-6(12-14-4)8-7(9(10)13)5(2)11-15-8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAQKYGQLNYBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384065 | |

| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-71-0 | |

| Record name | 3',5-Dimethyl[3,5'-bi-1,2-oxazole]-4'-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.